N-Acetyl-(2S)-bornane-10,2-sultam
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Overview
Description
N-Acetyl-(2S)-bornane-10,2-sultam is a complex organic compound with a unique tricyclic structure. It contains sulfur, nitrogen, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(2S)-bornane-10,2-sultam typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of functional groups such as keto and thia groups under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(2S)-bornane-10,2-sultam undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-Acetyl-(2S)-bornane-10,2-sultam has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-(2S)-bornane-10,2-sultam involves interactions with molecular targets and pathways. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting pathways involved in cellular processes such as metabolism and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-yl)-2-buten-1-one: A structurally similar compound with slight variations in functional groups.
1-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-yl)-3-methylpent-4-en-1-one: Another similar compound with different substituents.
Uniqueness
N-Acetyl-(2S)-bornane-10,2-sultam is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9?,10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECARJHVTMSYSJ-YZRBJQDESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2CC3CCC2(C3(C)C)CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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